molecular formula C16H15NO6 B190220 Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate CAS No. 164161-49-3

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

Cat. No. B190220
M. Wt: 317.29 g/mol
InChI Key: SHQBNKDRVJNGDX-UHFFFAOYSA-N
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Description

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C16H15NO6 . It has a molecular weight of 317.3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is 1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 . The InChI key is GUOGVJFNFLXSLK-UHFFFAOYSA-N . The canonical SMILES structure is COC1=C(C=C(C(=C1)C(=O)OC)N+[O-])OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate has a molecular weight of 317.29 g/mol . It has a computed XLogP3-AA value of 3 . The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 317.08993720 g/mol . The topological polar surface area is 90.6 Ų . The heavy atom count is 23 .

Scientific Research Applications

  • Antitumor and Antimicrobial Activity : Compounds related to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate, such as those isolated from marine endophytic fungi, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011).

  • Intermediate in Cardiotonic Drug Synthesis : Derivatives of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have been used as intermediates in the synthesis of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).

  • Photostabilization and Oxygen Quenching : Related compounds have been studied for their ability to stabilize materials against photodegradation and act as scavengers of singlet molecular oxygen, which is important in various industrial and medicinal applications (Soltermann et al., 1995).

  • Synthesis of Benzofurans : Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate derivatives have been used in the synthesis of benzofurans, which are important in pharmaceutical and chemical research (Kowalewska & Kwiecień, 2008).

  • Solubility and Absorption Studies : Its derivatives have been studied for their solubility and absorption characteristics in different solvents, contributing to our understanding of solute-solvent interactions, crucial in drug formulation and chemical processes (Hart et al., 2015).

  • Synthesis of Benzimidazoles : Compounds structurally related to Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have been used in the synthesis of benzimidazoles, which are significant in the development of new pharmaceuticals (Tian & Grivas, 1992).

  • Inhibitory Action on Chondrogenesis : Similar compounds have been found to inhibit chondrogenesis in cell culture systems, which is important in understanding cartilage development and potential therapeutic interventions (Tsuchiya et al., 1987).

  • Antibacterial Activity : Derivatives of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate have shown antibacterial activity against various strains, indicating potential use in the development of new antibiotics (Havaldar et al., 2004).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQBNKDRVJNGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627446
Record name Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate

CAS RN

164161-49-3
Record name Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To solution of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (13.0 g, 0.0572 mol) in DMF (120 mL) and benzyl chloride (7.23 ml, 0.0629 mol), K2CO3 (8.69 g, 0.0629 mol) and potassium iodide (0.949 g, 0.0057 mol) were added. The reaction mixture was heated at 90-95° C. overnight. The solvent was evaporated under vacuum and the residue was taken in ethyl acetate and washed with water and brine. After drying over MgSO4, the solution was concentrated ad purified on silica gel column to yield methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (13.99 g, 77% yield). 1HNMR (DMSO-d6): δ 7.66 (1H, s), 7.40 (6H, m), 5.27 (2H, s), 3.83 (3H, s), 3.80 (3H, s). LC-MS (ESI) m/z 318 (M+H)+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7.23 mL
Type
reactant
Reaction Step One
Name
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
0.949 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CJ Helal, Z Kang, X Hou, J Pandit… - Journal of medicinal …, 2011 - ACS Publications
Utilizing structure-based virtual library design and scoring, a novel chimeric series of phosphodiesterase 10A (PDE10A) inhibitors was discovered by synergizing binding site …
Number of citations: 56 pubs.acs.org
Q Liu, Y Li, Y Zhi, B Liu, J Sun - New Journal of Chemistry, 2022 - pubs.rsc.org
KRAS is a member of the RAS gene family, which is involved in the regulation of human life activities. KRASG12C mutation is distributed in many tumors and has been the focus of …
Number of citations: 2 pubs.rsc.org

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